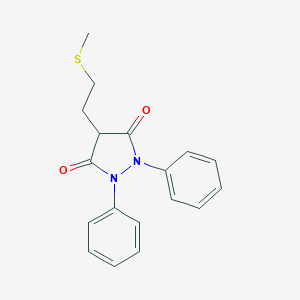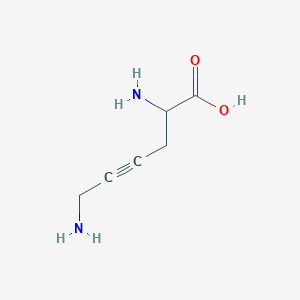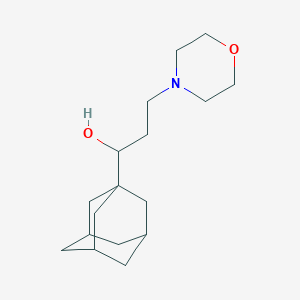
4'-Piperidinoacetofenona
Descripción general
Descripción
Synthesis Analysis
Research has provided insights into the synthesis of 4'-Piperidinoacetophenone and related compounds. For instance, the synthesis of related piperidine derivatives involves substitution reactions and is characterized by spectroscopic techniques. The structures of these compounds are often confirmed by single crystal X-ray diffraction studies, which reveal that the piperidine ring adopts a chair conformation. The crystal structure is stabilized by various intermolecular interactions, and the synthesis process affords reasonable overall yields (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of 4'-Piperidinoacetophenone derivatives has been extensively analyzed. Single crystal X-ray diffraction studies show that these compounds often exhibit chair conformations in their piperidine rings. The structures are further stabilized by hydrogen bonds and π···π interactions. Density functional theory (DFT) calculations help optimize structural coordinates, aligning with experimental findings and highlighting the molecule's electronic parameters (Karthik et al., 2021).
Chemical Reactions and Properties
4'-Piperidinoacetophenone undergoes various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. These reactions include amidation, Friedel-Crafts acylation, and hydration. The compounds synthesized through these processes are characterized by NMR spectroscopy, providing insights into their chemical structures and potential applications (Zheng Rui, 2010).
Physical Properties Analysis
The physical properties of 4'-Piperidinoacetophenone derivatives, such as thermal stability, are studied using techniques like thermogravimetric analysis. These studies reveal that the compounds are stable over a specific temperature range, indicating their potential suitability for various applications. The crystallographic studies provide additional insights into the compound's physical characteristics, including its conformation and intermolecular interactions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of 4'-Piperidinoacetophenone derivatives are closely linked to their structure and synthesis. Research into these properties includes the examination of their reactivity, potential as intermediates in drug discovery, and their role in the synthesis of compounds with antimicrobial activities. These studies are crucial for understanding the broader applications of these compounds in chemical synthesis and pharmaceutical development (Zheng Rui, 2010).
Aplicaciones Científicas De Investigación
Síntesis de Calconas
La 4'-Piperidinoacetofenona se utiliza en la síntesis de calconas a través de la reacción de condensación de Claisen-Schmidt. Esto implica la reacción con benzaldehídos sustituidos utilizando NaOH-Al2O3 bajo irradiación de microondas . Las calconas son intermediarios importantes para la síntesis de varios productos farmacéuticos, agroquímicos y productos químicos finos debido a sus potentes actividades biológicas.
Actividad Antimicobacteriana
Este compuesto exhibe actividad antimicobacteriana selectiva, lo que lo convierte en un agente valioso en la investigación de nuevos tratamientos contra infecciones micobacterianas, como la tuberculosis . Su eficacia contra las micobacterias puede explorarse aún más para desarrollar nuevos agentes antimicrobianos.
Investigación sobre Broncodilatadores
La this compound se ha identificado como un compuesto broncodilatador. Puede estudiarse su potencial para relajar y ensanchar las vías respiratorias de los pulmones, lo que podría contribuir a los tratamientos para afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC) .
Modulación de la Motilidad Flagelar
La investigación ha indicado que la this compound puede modular la motilidad flagelar en organismos como Chlamydomonas . Esta aplicación es significativa en el estudio del movimiento celular y las vías de señalización.
Química Analítica
En química analítica, la this compound sirve como un estándar interno en la determinación de petidina, un fármaco analgésico narcótico, en fluidos corporales mediante cromatografía de gases-espectrometría de masas en tándem . Esta aplicación es crucial para la toxicología forense y clínica.
Bloque de Construcción Heterocíclico
Como bloque de construcción heterocíclico, la this compound se utiliza en la construcción de estructuras químicas más complejas. Su presencia en una variedad de compuestos heterocíclicos subraya su versatilidad e importancia en la química sintética .
Safety and Hazards
4’-Piperidinoacetophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation occurs .
Propiedades
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMZZYSPSGHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074433 | |
| Record name | 4'-Piperidinoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10342-85-5 | |
| Record name | 4′-Piperidinoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10342-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Piperidinoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4'-piperidinoacetophenone contribute to its reported biological activities?
A: The structure of 4'-piperidinoacetophenone plays a crucial role in its biological activities. The presence of the piperidine ring at the 4' position of the acetophenone moiety is essential for its anti-inflammatory properties. [] Studies have shown that modifications to this structure, such as O-acylation of the corresponding oxime, can significantly impact its COX inhibitory activity. [] For instance, direct attachment of an acetyl group to the oxime form resulted in enhanced inhibition of histamine-induced vascular permeability. [] This highlights the importance of the piperidine ring and its surrounding chemical environment in mediating the biological effects of 4'-piperidinoacetophenone.
Q2: Beyond anti-inflammatory effects, what other biological activities have been reported for 4'-piperidinoacetophenone and its derivatives?
A: In addition to anti-inflammatory activity, research suggests that 4'-piperidinoacetophenone derivatives possess antibacterial and antifungal properties. [, ] For example, a chalcone derivative incorporating 4'-piperidinoacetophenone as a building block exhibited promising activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. [] Furthermore, other studies explored the synthesis and antibacterial evaluation of pyrimidine derivatives containing the 4'-piperidinoacetophenone moiety. [] These findings highlight the potential of this scaffold for developing novel antimicrobial agents.
Q3: What synthetic strategies have been employed for preparing 4'-piperidinoacetophenone and its derivatives?
A: Several synthetic approaches have been reported for the preparation of 4'-piperidinoacetophenone and its derivatives. One common method involves the reaction of piperidine with 4-chloroacetophenone under microwave irradiation in the presence of a suitable base. [] This approach offers several advantages, including shorter reaction times, higher yields, and reduced environmental impact compared to conventional heating methods. [, ] Additionally, 4'-piperidinoacetophenone can be utilized as a starting material for synthesizing various derivatives, such as chalcones, through Claisen-Schmidt condensation reactions. [] These reactions typically involve reacting 4'-piperidinoacetophenone with substituted benzaldehydes in the presence of a base, often facilitated by microwave irradiation for improved efficiency. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














